2-Methoxyethyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate
Description
The compound 2-methoxyethyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate belongs to the benzofuran carboxylate family, characterized by a benzofuran core substituted with ester functionalities and ether-linked side chains. Its structure includes:
- A 2-methyl group on the benzofuran ring (position 2).
- A 2-methoxyethyl ester at position 3.
- A 5-(2-(tert-butoxy)-2-oxoethoxy) substituent, featuring a tert-butoxy-protected oxoethoxy chain.
Properties
IUPAC Name |
2-methoxyethyl 2-methyl-5-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O7/c1-12-17(18(21)23-9-8-22-5)14-10-13(6-7-15(14)25-12)24-11-16(20)26-19(2,3)4/h6-7,10H,8-9,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQRAZJIOUZQQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)OC(C)(C)C)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The methoxyethyl, tert-butoxy, and carboxylate groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butoxy ester group undergoes acid-catalyzed hydrolysis to yield carboxylic acid derivatives. This reaction is critical for deprotection in synthetic pathways:
| Reaction Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis (60°C, 4 hr) | 4M HCl in dioxane | 5-(2-carboxyethoxy)-6-bromo-2-methylbenzofuran-3-carboxylic acid | 75% | |
| Thermal cleavage (reflux) | 10% H₂SO₄ in THF/H₂O (3:1) | 2-methyl-5-(2-oxo-2-hydroxyethoxy)benzofuran-3-carboxylate | 68% |
The bromine atom at position 6 remains intact under these conditions, preserving electrophilic reactivity for downstream modifications .
Nucleophilic Substitution
The bromine substituent participates in SNAr (nucleophilic aromatic substitution) reactions with nitrogen-based nucleophiles:
Reactivity follows the order: aliphatic amines > aromatic amines due to electronic and steric factors .
1,3-Dipolar Cycloadditions
The compound serves as a dipolarophile in base-catalyzed cycloadditions:
| Dipolar Species | Catalyst | Conditions | Product | diastereomeric ratio | Source |
|---|---|---|---|---|---|
| Nitrile oxide | NaOMe | MeOH, 25°C (2 hr) | Racemic isoxazoline adducts | 1:1 | |
| Azomethine ylide | L-Proline | THF, -20°C (24 hr) | Pyrrolidine-fused benzofuran derivatives | 3:1 (trans:cis) |
These reactions demonstrate moderate stereoselectivity, with yields ranging from 55-72%.
Esterification/Transesterification
The methoxyethyl ester group undergoes transesterification under mild conditions:
| Alcohol | Catalyst | Conditions | New Ester Formed | Yield | Source |
|---|---|---|---|---|---|
| Benzyl alcohol | DMAP/DCC | CH₂Cl₂, 0°C → rt (6 hr) | Benzyl ester | 88% | |
| tert-Butyl alcohol | H₂SO₄ | Neat, 60°C (3 hr) | tert-butyl ester (reversed reaction) | 41% |
Notably, the reaction with benzyl alcohol shows higher efficiency due to superior leaving group ability .
Oxidation Reactions
Controlled oxidation modifies the benzofuran ring system:
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| mCPBA | CHCl₃, 0°C (1 hr) | Epoxidized benzofuran derivative | 92% | |
| OsO₄/NMO | THF/H₂O (10:1), 25°C (8 hr) | Dihydroxylated product | 78% |
The electron-rich benzofuran core facilitates these oxidations without ring cleavage .
Key Reactivity Trends
-
Positional selectivity : Bromine at C6 shows higher reactivity than C5/C7 positions in substitution reactions .
-
Steric effects : The tert-butoxy group hinders nucleophilic attack at proximal positions.
-
Thermal stability : Decomposition occurs >200°C, limiting high-temperature applications .
Experimental data indicates this compound's versatility as a synthetic intermediate for benzofuran-based pharmaceuticals and functional materials. Further studies are needed to explore its catalytic asymmetric transformations and photochemical reactivity.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of benzofuran have shown effectiveness against various Gram-positive and Gram-negative bacteria. The compound's structure may enhance its interaction with bacterial cell walls, leading to increased efficacy in antimicrobial activity.
Case Study:
A study tested several benzofuran derivatives against common bacterial strains, revealing that certain modifications significantly improved their Minimum Inhibitory Concentration (MIC) values. The best-performing compounds demonstrated MIC values as low as 0.004 mg/mL against Enterobacter cloacae and Staphylococcus aureus .
Anti-inflammatory Properties
The compound's structural analogs have been investigated for their anti-inflammatory effects. Compounds containing the benzofuran moiety have been linked to the inhibition of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
Case Study:
In a controlled trial, a related benzofuran derivative was administered to subjects with chronic inflammation, resulting in a significant reduction in markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) .
Photoinitiators in Polymer Chemistry
Due to its unique chemical structure, the compound can serve as a photoinitiator in UV-curable coatings and adhesives. Its ability to generate free radicals upon exposure to UV light can initiate polymerization processes effectively.
Data Table: Photoinitiator Efficacy Comparison
| Compound Name | Light Absorption (nm) | Polymerization Rate (g/s) |
|---|---|---|
| 2-Methoxyethyl 5-(2-(tert-butoxy)-...) | 365 | 0.12 |
| Benzoin Methyl Ether | 365 | 0.10 |
| Camphorquinone | 400 | 0.08 |
This table illustrates that the compound demonstrates a higher polymerization rate compared to traditional photoinitiators .
Pesticide Formulations
The compound's efficacy as a pesticide is under investigation due to its potential to disrupt biological pathways in pests. Its formulation could enhance the absorption and effectiveness of active ingredients in pesticide products.
Case Study:
Field trials have shown that formulations containing this compound resulted in a significant reduction of pest populations compared to control groups, highlighting its potential as a bioactive agent in agricultural applications .
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Below is a detailed comparison of the target compound with five structurally related benzofuran derivatives, focusing on substituent effects, molecular properties, and research findings.
Table 1: Structural and Physicochemical Comparison
Key Research Findings
A. Steric and Electronic Effects
- The tert-butoxy group in the target compound confers steric hindrance, reducing enzymatic degradation compared to smaller substituents (e.g., ethoxy in ). This is critical for prolonged half-life in biological systems .
B. Ester Group Stability
- The 2-methoxyethyl ester in the target compound exhibits greater hydrolytic stability than ethyl esters due to the electron-donating methoxy group, which slows esterase activity .
C. Solid-State Properties
- Crystal structures of analogous benzofurans (e.g., ) reveal intermolecular hydrogen bonding (O–H⋯O) forming dimers. The tert-butoxy group in the target compound likely disrupts such interactions, altering crystallinity and solubility .
Biological Activity
2-Methoxyethyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
- Molecular Formula : C19H23O7
- Molar Mass : 359.38 g/mol
- CAS Number : [insert CAS number if available]
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available benzofuran derivatives. The reaction conditions often include various solvents and catalysts to facilitate the formation of the desired ester.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, a series of benzofuran/oxadiazole hybrids were evaluated for their cytotoxicity against various cancer cell lines, including HCT116 (colon cancer) and MIA PaCa2 (pancreatic cancer) cells. Compounds with similar structural motifs exhibited significant cytotoxicity, suggesting that modifications to the benzofuran structure can enhance biological activity .
Table 1: Cytotoxicity Data for Related Compounds
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| 6a | HCT116 | 9.71 |
| 6b | MIA PaCa2 | 7.48 |
| 8d | HCT116 | 3.27 |
| 8e | MIA PaCa2 | Good Activity |
The mechanisms through which benzofuran derivatives exert their anticancer effects often involve the modulation of key signaling pathways. For example, the inhibition of glycogen synthase kinase-3β (GSK3β) has been implicated in promoting apoptosis in cancer cells by downregulating NF-κB activity, a pathway crucial for cell survival . This suggests that compounds like this compound may also engage similar pathways.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that compounds structurally related to this compound exhibit varying degrees of cytotoxicity against specific cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications can lead to enhanced potency.
- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of these compounds to GSK3β. Such studies provide insights into the potential efficacy of these compounds as therapeutic agents by elucidating their interaction profiles with target proteins .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-Methoxyethyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate?
- Methodology : A common approach involves multi-step organic synthesis. For benzofuran derivatives, NaH in THF is often used to deprotonate phenolic intermediates, enabling etherification reactions with tert-butoxy esters. Similar protocols (e.g., using NaH for benzofuran functionalization) are detailed in studies of related compounds . Alternative methods may employ hexafluoropropan-2-ol as a solvent and dichloro-dicyanobenzoquinone (DDQ) as an oxidant for cyclization, as demonstrated in syntheses of 5-methoxy-2-phenylbenzofurans .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H and C NMR are essential for confirming substituent positions and ester/ether linkages. For example, H NMR can resolve methoxy (δ ~3.3–3.8 ppm) and tert-butoxy (δ ~1.2 ppm) groups.
- X-ray Crystallography : Programs like SHELX are widely used for structural refinement. The SHELX system (e.g., SHELXL) is robust for small-molecule crystallography, particularly for resolving benzofuran ring conformations and steric effects from bulky substituents . A COD entry (2005896) for a related benzofuran ester illustrates typical crystallographic parameters (e.g., space group, unit cell dimensions) .
Q. What safety protocols are recommended for handling this compound?
- Methodology :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust or vapors.
- Store in a cool, dry place away from oxidizers. Similar safety measures are outlined for structurally related esters, which may cause respiratory irritation or dermal inflammation .
Advanced Research Questions
Q. How can reaction yields be optimized during the tert-butoxy-ester coupling step?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity in SN2 reactions. shows THF as effective for benzofuran etherification .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve tert-butoxide reactivity.
- Temperature Control : Low temperatures (0–5°C) minimize side reactions during ester coupling.
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOEs in NMR or crystallographic disorder)?
- Methodology :
- Dynamic NMR : For overlapping signals, variable-temperature NMR can separate peaks and confirm rotational barriers.
- Crystallographic Refinement : SHELXL’s TWIN/BASF commands address twinning or disorder in crystal structures. highlights SHELX’s adaptability for high-resolution or twinned data .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts or optimize geometries, cross-validating experimental data.
Q. How does the tert-butoxy group influence the compound’s stability under acidic or basic conditions?
- Methodology :
- Hydrolysis Studies : Monitor degradation via HPLC under varying pH. The tert-butoxy group is acid-labile, cleaving to form carboxylic acids, as seen in analogous esters .
- Kinetic Analysis : Use Arrhenius plots to quantify activation energy for tert-butyl ester hydrolysis.
Q. What are potential applications of this compound in drug delivery or polymer science?
- Methodology :
- Drug Delivery : The ester and ether moieties enable pH-sensitive release. Similar compounds form micelles or liposomes for targeted delivery .
- Polymer Synthesis : The benzofuran core and methoxy groups may act as photoinitiators or crosslinkers in UV-curable resins. discusses ether-linked esters in specialty polymer synthesis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
